6-Methoxy-Quinoxaline

Description

Properties

CAS No. |

64894-58-2 |

|---|---|

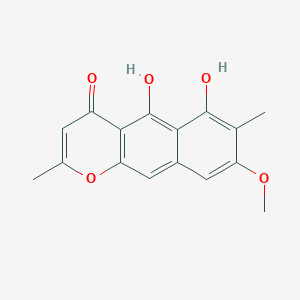

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

5,6-dihydroxy-8-methoxy-2,7-dimethylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-7-4-10(17)14-12(21-7)6-9-5-11(20-3)8(2)15(18)13(9)16(14)19/h4-6,18-19H,1-3H3 |

InChI Key |

PMPFXXWLTIMSFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)O)C)OC |

Origin of Product |

United States |

Preparation Methods

Fe₃O₄@SiO₂/Schiff Base Complex

TiO₂-Pr-SO₃H

- Conditions : Solvent-free, 10-minute reaction.

- Advantages : Avoids toxic solvents; achieves 95% yield with 10 mg catalyst loading.

Acid-Catalyzed Cyclization

Hydrofluoric Acid (HFIP)

Bentonite Clay K-10

- Conditions : Ethanol, room temperature.

- Yield : 85–90%.

- Eco-Friendly : Eliminates hazardous acids and reduces waste.

Multi-Step Synthesis via Halogenated Intermediates

From 2,3-Dichloro-6-methoxyquinoxaline

Demethylation with Boron Tribromide

- Reaction : Treatment of 6-methoxy derivatives with BBr₃ in CH₂Cl₂ at −78°C produces 6-hydroxyquinoxaline, which can be re-methylated.

Comparative Analysis of Methods

Mechanistic Insights

- Nucleophilic Attack : The amine groups of o-phenylenediamine attack electrophilic carbonyl carbons of 1,2-diketones, forming a diimine intermediate.

- Aromatization : Acid or base-mediated dehydration yields the quinoxaline core.

- Methoxy Group Stability : Methoxy substituents resist oxidation under mild conditions but require protection during halogenation.

Environmental and Industrial Considerations

Chemical Reactions Analysis

General Reactions of Quinoxalines

Since information on the specific reactions of 6-methoxyquinoxaline is limited, examining the general chemical reactions of quinoxalines can provide insight. These include:

-

Condensation Reactions: Quinoxalines can be synthesized through the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds . This is a straightforward route for creating quinoxaline derivatives .

-

Cyclization Reactions: Quinoxaline 1,4-dioxides can be created through the cyclization of benzofuroxans .

-

Reactions with Nucleophiles: 6,7-dichloro-5,8-quinoxalinedione can be easily substituted with nucleophiles .

-

Catalytic Reactions: Nano-catalyzed synthesis of quinoxalines can be achieved using condensation of o-phenylenediamine . Various catalysts, such as a Fe3O4@SiO2/Schiff base complex of metal ions, have been used to catalyze the synthesis of quinoxalines using OPD and 1,2-diketones in aqueous media at room temperature .

-

Metal-Free Catalysis: Quinoxaline compounds can be prepared by reacting o-phenylenediamine with β-nitro烯 derivatives, using L-proline as a catalyst and ethanol as a solvent under room temperature conditions without any gas protection .

Specific Reactions and Transformations

-

Reductive Cyclizations: 1,2-dicarbonyl compounds can undergo reductive cyclizations with 2-nitroanilines to form quinoxalines .

-

Oxidative Cyclizations: Oxidative cyclizations of heteroannulation of nitroketene N, S-aryliminoacetals with POCl3 can lead to quinoxalines .

-

Alkynes with 1,2-diamines: Alkynes can react with 1,2-diamines via key oxidation to yield quinoxalines .

-

Reaction with Diketene: Tetrahydroquinolines can react with diketene and NaOH to produce pyrido[3,2,1-i,j]quinoxaline oxides .

Reaction Conditions and Catalysis

-

Catalysts: Various catalysts can be employed in quinoxaline synthesis, including iodine, o-iodoxybenzoic acid, montmorillonite K-10, and cerium(IV) ammonium nitrate .

-

Solvents: The choice of solvent can influence reaction times and product yields. Acetonitrile, DMSO, and acetic acid have been used as solvents in quinoxaline synthesis .

-

Temperature: Reactions can occur at room temperature or elevated temperatures, depending on the specific reaction and catalyst system .

Tables of Reaction Conditions and Yields

While specific data for 6-methoxyquinoxaline is not available, the following tables illustrate typical reaction conditions and yields for quinoxaline synthesis using different catalysts.

Table 1: Synthesis of Quinoxaline Derivatives Catalyzed by IBX

| Entry | R | R1 | Product | Time (min) | Yield (%) | m.p. (°C) |

|---|---|---|---|---|---|---|

| 3a | H | H | Quinoxaline | 5 | 98 | 128-129 |

| 3b | H | CH3 | 2-Methylquinoxaline | 15 | 98 | 117-118 |

| 3c | H | NO2 | 2-Nitroquinoxaline | 5 | 98 | 193-194 |

| 3d | OCH3 | H | 2,3-Bis(4-methoxyphenyl)quinoxaline | 15 | 99 | 151-152.5 |

| 3e | OCH3 | CH3 | 2,3-Bis(4-methoxyphenyl)-6-methylquinoxaline | 10 | 98 | 125-127 |

| 3f | OCH3 | NO2 | 2,3-Bis(4-methoxyphenyl)-6-nitroquinoxaline | 15 | 98 | 192-194 |

Table 2: Synthesis of Quinoxaline Derivatives with Various Catalysts

| Entry | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Iodine (10 mol%) | CH3CN | 5 min | 95 |

| 2 | Iodine (10 mol%) | DMSO | 50 min | 90 |

| 3 | o-Iodoxybenzoic acid (1 mol%) | CH3COOH | 15 min | 98 |

| 4 | Montmorillonite K-10 (10% m/m) | H2O | 2.5 h | 100 |

| 5 | Cerium(IV) ammonium nitrate (5 mol%) | H2O | Unknown | Unknown |

These tables provide a general overview of the reaction conditions, catalysts, and expected yields in quinoxaline synthesis.

Scientific Research Applications

Pharmaceutical Applications

Quinoxaline derivatives have been extensively explored for their therapeutic potential, exhibiting antiviral, anticancer, and antileishmanial properties . Several commercially marketed drugs incorporate quinoxaline scaffolds, highlighting their significance in medicinal chemistry .

Antiviral Agents

Quinoxaline derivatives have shown promise as antiviral agents against various viruses . For instance, specific quinoxaline derivatives have demonstrated remarkable activity against coxsackievirus B5 (CBV5), a virus implicated in a range of diseases .

- Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate 11

- 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoic acid 12

- Ethyl 6-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)nicotinate 13

These compounds displayed EC50 values of 0.09 µM, 0.06 µM, and 0.3 µM, respectively, against CBV5 . Further investigation revealed that compound 11 inhibits CBV5 by targeting the early events of attachment, entry, or uncoating, inserting into a hydrophobic pocket on the VP1 chain of the capsid protomer . Additionally, a class of 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline compounds demonstrated anti-hepatitis B activity .

Antiparasitic Agents

Certain quinoxaline derivatives have demonstrated promising effects against Trypanosoma cruzi, the parasite responsible for Chagas' disease . One such derivative, 3-chloro-6-methoxy-2-(methylsulfonyl)quinoxaline (4 ), exhibited strong activity against T. cruzi and induced ultrastructural alterations in the parasite, leading to autophagic-like cell death . This compound, alone or in combination with benznidazole, presents a potential alternative therapy for Chagas' disease .

Otoprotective Agents

Quinoxaline derivatives have shown potential in protecting against drug-induced ototoxicity . A study screened a library of quinoxaline derivatives and identified quinoxaline-5-carboxylic acid (Qx28) as a candidate exhibiting excellent protection against acute and long-term aminoglycoside-induced hair cell loss . Qx28 also protects against cisplatin-induced hair cell loss and targets the NF-κB canonical pathway in response to ototoxic insult .

Material Science Applications

Quinoxaline derivatives have found applications in material science, particularly in the development of electron transport materials and electroluminescent materials . These compounds have been utilized in phosphorescence light emitting diodes, solar cells, dyes, organic semiconductors, and chemically controllable switches . A novel electroluminescent material, 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), has been reported for use as a multifunctional material .

Other Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-Quinoxaline involves its interaction with various molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of its anticancer activity, it may induce apoptosis in cancer cells by causing DNA damage or inhibiting specific signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methoxy group in 6-Methoxy-Quinoxaline distinguishes it from other quinoxaline derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (-OCH₃) is electron-donating, increasing electron density in the aromatic ring, which contrasts with electron-withdrawing groups like -NO₂ or -Cl. This affects reactivity in electrophilic substitutions (e.g., nitration occurs preferentially at the 5-position in this compound due to methoxy’s directing effects) .

- Solubility : Methoxy and hydroxy groups improve water solubility compared to halogenated or alkylated analogs .

Q & A

Q. What are the recommended storage conditions for 6-Methoxy-Quinoxaline to maintain its chemical integrity?

Store this compound in a sealed container under dry conditions at room temperature to prevent hydrolysis or oxidative degradation. Avoid exposure to moisture and light, as these factors may alter its stability. Hazard codes H315 (skin irritation) and H319 (eye irritation) indicate the need for proper containment during handling .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound is typically synthesized via condensation reactions between o-phenylenediamine derivatives and glyoxal analogs under acidic or basic conditions. Modifications in solvent systems (e.g., ethanol vs. DMF) and catalysts (e.g., p-toluenesulfonic acid) can optimize yields. For example, methoxy group introduction may require protective group strategies to prevent undesired side reactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use nitrile gloves (tested for 480-minute penetration resistance) and safety goggles. Ensure local exhaust ventilation to minimize airborne dust. Adhere to GHS precautionary statements P261 (avoid breathing dust) and P305+P351+P338 (eye wash protocol). Store separately from oxidizers to prevent reactive hazards .

Advanced Research Questions

Q. How can researchers address conflicting reports regarding the antimicrobial efficacy of this compound derivatives?

Discrepancies may arise from structural variations (e.g., hydroxyl vs. methoxy substituents) or assay conditions. To resolve contradictions:

- Standardize microbial strains (e.g., ATCC cultures) and growth media.

- Compare minimum inhibitory concentrations (MICs) under consistent pH and temperature.

- Perform SAR studies to isolate the effects of the 6-methoxy group on membrane permeability .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : Confirm methoxy group placement via H NMR (δ ~3.9 ppm for OCH) and C NMR (δ ~55 ppm).

- Mass Spectrometry : Validate molecular weight (160.17 g/mol) using ESI-MS or HRMS.

- X-ray Crystallography : Resolve crystal packing effects on quinoxaline ring planarity. Cross-validate results with computational models (e.g., DFT for electron density mapping) .

Q. What computational chemistry approaches are valuable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- HOMO-LUMO Analysis : Identify electrophilic sites on the quinoxaline ring. The methoxy group’s electron-donating effects lower LUMO energy at adjacent positions, favoring attack at C-2 or C-3.

- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics. Compare simulated transition states with experimental kinetic isotope effects .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

- Positional Isomerism : Introduce substituents at C-2 or C-5 to modulate electronic effects while retaining methoxy group orientation.

- Protective Group Strategies : Use phthalimido or tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines during functionalization.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields >80% .

Methodological Considerations

- Contradiction Analysis : When encountering divergent biological data, systematically evaluate variables such as cell line viability assays (MTT vs. resazurin) or solvent polarity in drug delivery .

- Experimental Design : Follow the FINER criteria (Feasible, Novel, Ethical, Relevant) to formulate hypotheses. For example, prioritize derivatives with LogP values <3 to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.